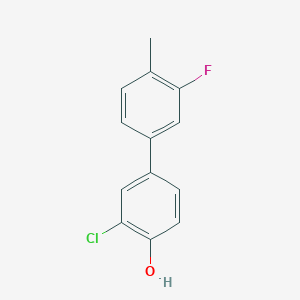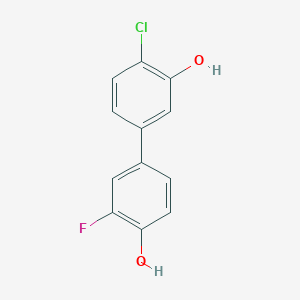
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95%
Overview
Description
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% (3C5FHP) is a phenolic compound with molecular formula C8H6ClFOH and molecular weight of 182.58 g/mol. It is a colorless crystalline solid with a melting point of 166-168°C. 3C5FHP is used in a variety of applications, including as a reagent in organic synthesis, a catalyst in the synthesis of polymers, and a pharmaceutical intermediate. It has a wide range of biochemical and physiological effects, and is currently being studied for its potential therapeutic applications.
Scientific Research Applications
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% has been studied for its potential applications in the field of medicinal chemistry. It has been used in the synthesis of a variety of compounds, including anti-inflammatory agents, antifungal agents, and anti-cancer agents. Additionally, 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% has been used as a catalyst in the synthesis of polymers, and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% is not fully understood. It is believed to act as a pro-oxidant, inducing the production of reactive oxygen species (ROS) that can damage cellular components and lead to cell death. Additionally, 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% has been shown to inhibit the activity of several enzymes involved in the synthesis of proteins and fatty acids, as well as the activity of several enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% can induce apoptosis in cancer cells, inhibit the activity of several enzymes, and reduce the proliferation of several cell types. Additionally, 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% has been shown to reduce inflammation and cell death in animal models of inflammation.
Advantages and Limitations for Lab Experiments
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a high yield of 95%. Additionally, it is relatively stable, and can be stored for long periods of time. However, 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% is toxic, and should be handled with caution. Additionally, it can be difficult to obtain in large quantities, and is relatively expensive.
Future Directions
The potential therapeutic applications of 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% are still being explored. Further research is needed to fully understand its mechanism of action, and to identify potential therapeutic targets. Additionally, further research is needed to explore the potential of 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% in the treatment of cancer, inflammation, and other diseases. Additionally, further research is needed to explore the potential of 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% as a catalyst in the synthesis of polymers and other compounds. Finally, further research is needed to explore the potential of 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% in the development of novel drugs and drug delivery systems.
Synthesis Methods
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 3-chloro-5-hydroxybenzaldehyde and 3-fluoro-5-hydroxybenzaldehyde in the presence of a base catalyst. The second step involves the condensation of the resulting 3-chloro-5-fluoro-4-hydroxybenzaldehyde with phenol. The reaction yields a yield of 95% of 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95%.
properties
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-9-1-7(3-11(15)5-9)8-2-10(14)6-12(16)4-8/h1-6,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMZSEUKGQHUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685912 | |
| Record name | 5-Chloro-5'-fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol | |
CAS RN |
1261908-41-1 | |
| Record name | [1,1′-Biphenyl]-3,3′-diol, 5-chloro-5′-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261908-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-5'-fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















